![molecular formula C9H7IO B1451416 5-Iodo-2,3-dihydro-1H-inden-1-one CAS No. 511533-38-3](/img/structure/B1451416.png)
5-Iodo-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Iodo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7IO . It is also known as 5-IODO-1-INDANONE . The compound has a molecular weight of 258.06 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Iodo-2,3-dihydro-1H-inden-1-one consists of nine carbon atoms, seven hydrogen atoms, one iodine atom, and one oxygen atom . The InChI code for the compound is 1S/C9H7IO/c10-7-2-3-8-6 (5-7)1-4-9 (8)11/h2-3,5H,1,4H2 .Physical And Chemical Properties Analysis
5-Iodo-2,3-dihydro-1H-inden-1-one has a molecular weight of 258.06 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a complexity of 178 .Scientific Research Applications
Biosensing and Bioimaging
Indane-1,3-dione, a structure similar to 5-IODO-1-INDANONE, is used in numerous applications ranging from biosensing to bioimaging . The versatility of this structure allows it to be used in various research fields .
Medicinal Chemistry
Indane-1,3-dione and its derivatives find applications in various research fields ranging from medicinal chemistry to organic electronics . Indanone, a close analogue of indane-1,3-dione, is commonly associated with the design of biologically active compounds .
Organic Electronics
Indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications . This makes it a valuable compound in the field of organic electronics .
Photopolymerization
Indane-1,3-dione is used in photopolymerization . This process involves using light to harden or cure a material. It is commonly used in the production of coatings, adhesives, and certain types of printing .
Optical Sensing and Non-linear Optical Applications
Indane-1,3-dione and its derivatives can find applications in optical sensing and non-linear optical (NLO) applications . These applications involve the interaction of light with matter and are used in a variety of technologies, including laser systems .
Antibacterial and Antifungal Properties
2,3-dihydro-1H-inden-1-one derivatives have been synthesized and tested for their antimicrobial activities against two Gram-positive and two Gram-negative bacteria, and also two fungal agents . Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Forensic Applications
A single 40 mg/kg dose of 5-IAI significantly reduces both serotonin uptake sites and hippocampal serotonin levels in rats . This property makes it useful in forensic applications .
Synthesis of Heterocycles
A copper (I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed . This synthetic route provides the desired indazoles in moderate to good yields .
Safety and Hazards
properties
IUPAC Name |
5-iodo-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDWDHAAIWZKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661192 | |
Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2,3-dihydro-1H-inden-1-one | |
CAS RN |
511533-38-3 | |
Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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